molecular formula C12H12N2O3 B8308514 1-Acetyl-5-(acetoxymethyl)indazole

1-Acetyl-5-(acetoxymethyl)indazole

Cat. No. B8308514
M. Wt: 232.23 g/mol
InChI Key: ICOMIJPNKQMSHG-UHFFFAOYSA-N
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Patent
US06541467B1

Procedure details

To a suspension of 2-methyl-4-(hydroxymethyl)aniline (compound 90, 4.0 g, 29 mmol) and potassium acetate (Aldrich, 8.6 g, 88 mmol) in chloroform (Calbiochem, 60 mL), was added acetic anhydride (Aldrich, 8.3 mL, 88 mmol) at room temperature, and the temperature was allowed to increase to 45° C. The mixture was then heated to reflux temperature for 2 hours under nitrogen. After cooling to room temperature, isoamylnitrite (Aldrich, 7.8 mL, 88 mmol) and 18-crown-6 (Aldrich, 1.5 g, 0.6 mmol) were added. The reaction mixture was heated at its reflux temperature for 28 hours. After returning to room temperature, the mixture was further treated with acetic anhydride (10 mL) and the solution was stirred at room temperature for 12 hours. The reaction mixture was diluted with methylene chloride (600 mL) and washed with saturated aqueous NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL). After drying (Na2SO4), the organic solvent was removed under vacuum to give a yellow oil which was purified by flash chromatography on silica gel (85:15 hexane-ethyl acetate) to yield the title compound (91, 6.21 g, 91%). TLC Rf 0.45 (70:30 hexane-ethyl acetate); MS (electrospray) 233 (M+1); 1H N MR (CDCl3) δ2.12 (s, 3H), 2.79 (app d, 3H, J=0.4 Hz), 5.23 (s, 2H), 7.56 (dd, 1H, J=8.8, 1.6 Hz), 7.74 (t, 1H, J=0.8 Hz), 8.12 (s, 1H), 8.43 (dd, 1H, J=8.8, 0.6 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[C:11]([O-:14])(=O)[CH3:12].[K+].[C:16]([O:19]C(=O)C)(=O)[CH3:17].C(O[N:29]=O)CC(C)C.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.C(Cl)Cl>[C:16]([N:7]1[C:6]2[C:5](=[CH:4][C:3]([CH2:2][O:1][C:11](=[O:14])[CH3:12])=[CH:9][CH:8]=2)[CH:10]=[N:29]1)(=[O:19])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OCC1=CC(=C(N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC(=C(N)C=C1)C
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 hours under nitrogen
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (85:15 hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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